molecular formula C13H14O3 B2477515 4-(2,2-dimethyl-3-oxocyclobutyl)benzoicacid CAS No. 2503205-02-3

4-(2,2-dimethyl-3-oxocyclobutyl)benzoicacid

Cat. No.: B2477515
CAS No.: 2503205-02-3
M. Wt: 218.252
InChI Key: KDUUVUCNBXMKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid is an organic compound with the molecular formula C13H14O3 It is characterized by a benzoic acid moiety attached to a cyclobutyl ring with two methyl groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.

    Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Benzoic Acid Moiety: The final step involves coupling the cyclobutyl ring with a benzoic acid derivative through a .

Industrial Production Methods

Industrial production of 4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-dimethyl-3-oxocyclobutyl)phenol
  • 4-(2,2-dimethyl-3-oxocyclobutyl)aniline
  • 4-(2,2-dimethyl-3-oxocyclobutyl)benzaldehyde

Uniqueness

4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid is unique due to the presence of both a cyclobutyl ring and a benzoic acid moiety, which imparts distinct chemical and physical properties. Its structural features enable specific interactions and reactivity that differentiate it from similar compounds.

Properties

IUPAC Name

4-(2,2-dimethyl-3-oxocyclobutyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-13(2)10(7-11(13)14)8-3-5-9(6-4-8)12(15)16/h3-6,10H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUUVUCNBXMKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)C2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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